
Nonalactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonalactone, also known as γ-nonalactone, is an organic compound with the molecular formula C₉H₁₆O₂. It is a type of lactone, which is a cyclic ester. This compound is known for its distinctive coconut-like aroma and is commonly used in the flavor and fragrance industry. It is found naturally in various fruits such as peaches, apricots, and coconuts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out using a Dean–Stark trap to remove the methanol generated during the process . Another method involves the use of acrylic acid and n-hexanol under high pressure .
Industrial Production Methods: In industrial settings, this compound is primarily produced through the free-radical addition of acrylic acid (or methyl acrylate) and n-hexanol. This method is favored due to the accessibility and low cost of the starting materials. The reaction is optimized using orthogonal experiments to achieve a yield of over 70% .
Analyse Chemischer Reaktionen
Types of Reactions: Nonalactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions where the lactone ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nonalactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and synthesis.
Biology: this compound is studied for its role in plant biology, particularly in the aroma profiles of fruits.
Industry: this compound is widely used in the flavor and fragrance industry due to its coconut-like aroma.
Wirkmechanismus
Nonalactone exerts its effects primarily through its interaction with sensory ion channels. It has been found to activate TRPA1 channels and can act as an agonist or antagonist of TRPV1 channels depending on its concentration . These interactions contribute to its sensory properties, including its aroma and potential effects on food pungency.
Vergleich Mit ähnlichen Verbindungen
Nonalactone is part of a family of lactones that includes compounds such as γ-octalactone and δ-nonalactone. These compounds share similar structures but differ in their chain lengths and sensory properties . For example:
γ-Octalactone: Has a shorter carbon chain and a more intense coconut aroma.
δ-Nonalactone: Has a longer carbon chain and a milder aroma.
This compound is unique due to its balance of chain length and sensory properties, making it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
6008-27-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
oxecan-2-one |
InChI |
InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2 |
InChI-Schlüssel |
FTXUQEKXCJSWMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCOC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


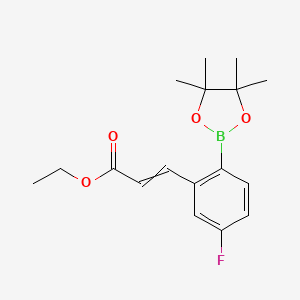



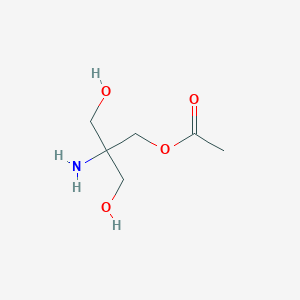
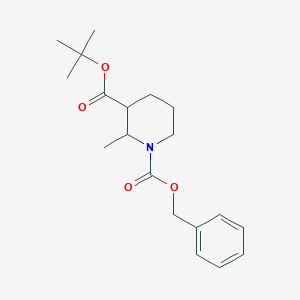
![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)

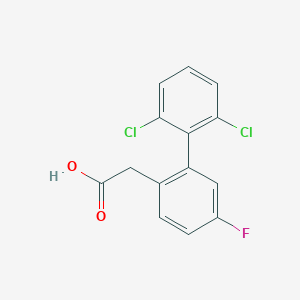
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
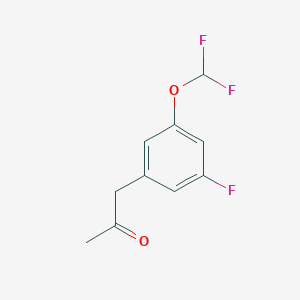
![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)

![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
